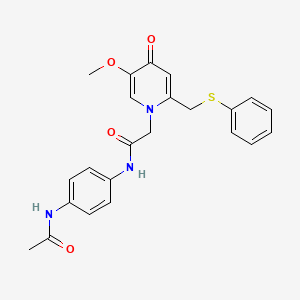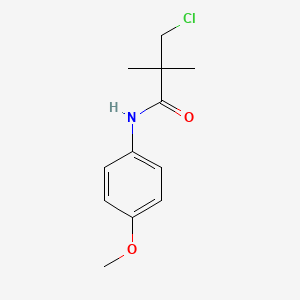![molecular formula C23H15ClF3N3O3 B2381357 N-(4-{[3-cloro-5-(trifluorometil)piridin-2-il]oxi}fenil)-5-metil-3-fenil-1,2-oxazol-4-carboxamida CAS No. 1023539-12-9](/img/structure/B2381357.png)
N-(4-{[3-cloro-5-(trifluorometil)piridin-2-il]oxi}fenil)-5-metil-3-fenil-1,2-oxazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a trifluoromethyl group, a pyridine ring, and an oxazole ring, making it a valuable molecule in various scientific fields, including medicinal chemistry and agrochemicals .
Aplicaciones Científicas De Investigación
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Métodos De Preparación
The synthesis of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves multiple steps. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 4-hydroxyphenyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the coupling reaction . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control and the use of catalysts.
Análisis De Reacciones Químicas
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve desired products.
Mecanismo De Acción
The mechanism of action of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . The compound’s unique structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired biological effects.
Comparación Con Compuestos Similares
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:
Fluopicolide: Another compound with a trifluoromethyl group and pyridine ring, used as a fungicide.
ML267: A potent inhibitor of bacterial phosphopantetheinyl transferase with a similar pyridine structure.
The uniqueness of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF3N3O3/c1-13-19(20(30-33-13)14-5-3-2-4-6-14)21(31)29-16-7-9-17(10-8-16)32-22-18(24)11-15(12-28-22)23(25,26)27/h2-12H,1H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVHKILTUOFOBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{4-[(3-chlorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2381277.png)


![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2381280.png)


![N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2381286.png)
![N-(4-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2381289.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2381290.png)

![2-({4-[(2-hydroxybenzyl)amino]phenyl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381294.png)
![methyl 5-[(cyanomethyl)carbamoyl]-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2381296.png)
![ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2381297.png)
